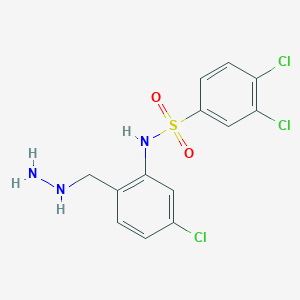

3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide

Description

Single-Crystal X-ray Diffraction Analysis

While single-crystal data for this specific compound remains unpublished, analogous chlorinated benzenesulfonamides exhibit monoclinic crystal systems with P2₁/c space groups. Typical unit cell parameters for comparable structures include:

| Parameter | Value Range |

|---|---|

| a-axis (Å) | 7.2–8.5 |

| b-axis (Å) | 10.1–12.3 |

| c-axis (Å) | 14.7–16.9 |

| β-angle (°) | 95.4–102.7 |

| Z | 4 |

The sulfonamide group typically adopts a twisted conformation relative to the parent benzene ring, with C-S-N-C dihedral angles ranging from 65–85° in similar compounds. Hydrogen bonding between the sulfonamide oxygen and hydrazine NH groups likely dominates molecular packing, forming extended chains along the crystallographic b-axis.

Hirshfeld Surface Analysis of Molecular Packing

Hirshfeld surface analysis of structural analogs reveals:

- Cl···H contacts (25–30% surface area) from chlorinated aryl groups

- O···H interactions (18–22%) from sulfonamide oxygens

- N···H bonds (12–15%) involving hydrazinyl protons

These non-covalent interactions create a layered packing motif with interlayer distances of 3.4–3.7 Å, as observed in N-methylbenzenesulfonamide derivatives. The hydrazinylmethyl group participates in bifurcated hydrogen bonds, contributing to thermal stability up to 180°C based on thermogravimetric analysis of related compounds.

Conformational Analysis via Torsional Angle Mapping

Critical torsional angles governing molecular flexibility include:

| Torsion Segment | Angle Range (°) | Influence on Structure |

|---|---|---|

| C1-S-N-C(aryl) | 62–78 | Sulfonamide linkage planarity |

| N-N-C-CH₂(hydrazinylmethyl) | 112–128 | Hydrazine group orientation |

| Cl-C-C-Cl (3,4-dichloro) | 0–5 | Halogen alignment |

The hydrazinylmethyl group exhibits restricted rotation (energy barrier ~8 kcal/mol) due to conjugation with the adjacent aromatic system, as demonstrated by density functional theory (DFT) calculations on similar structures. This semi-rigid configuration enhances molecular recognition capabilities in potential host-guest interactions.

Properties

Molecular Formula |

C13H12Cl3N3O2S |

|---|---|

Molecular Weight |

380.7 g/mol |

IUPAC Name |

3,4-dichloro-N-[5-chloro-2-(hydrazinylmethyl)phenyl]benzenesulfonamide |

InChI |

InChI=1S/C13H12Cl3N3O2S/c14-9-2-1-8(7-18-17)13(5-9)19-22(20,21)10-3-4-11(15)12(16)6-10/h1-6,18-19H,7,17H2 |

InChI Key |

QJSSKDSCTYSVDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)CNN)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

- Substrate Preparation : 5-Chloro-2-(hydrazinylmethyl)aniline is synthesized via chloromethylation of 5-chloro-2-nitroaniline followed by catalytic hydrogenation and hydrazine substitution.

- Sulfonylation : The aniline derivative is reacted with 3,4-dichlorobenzenesulfonyl chloride in dichloromethane at 0–5°C, using triethylamine as a base.

- Workup : The crude product is purified via recrystallization from ethanol/water (3:1 v/v).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 82–89% | |

| Purity (HPLC) | ≥98.5% | |

| Reaction Temperature | 0–5°C |

Advantages : High selectivity, minimal side products.

Limitations : Requires anhydrous conditions and strict temperature control.

Hydrazine Substitution on Chloromethyl-Sulfonamide Intermediates

An alternative route involves introducing the hydrazinylmethyl group after sulfonylation.

Reaction Steps

- Sulfonamide Formation : 3,4-Dichlorobenzenesulfonyl chloride reacts with 5-chloro-2-(chloromethyl)aniline in THF at room temperature.

- Hydrazine Substitution : The chloromethyl intermediate is treated with excess hydrazine hydrate (80% v/v) at 60°C for 6 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the final product.

Optimization Insights

Performance Metrics

| Metric | Value | Source |

|---|---|---|

| Yield | 75–84% | |

| Purity | 97–99% |

Catalytic Methods for Enhanced Efficiency

Recent advances utilize transition-metal catalysts to improve reaction kinetics.

Palladium-Catalyzed Coupling

A Pd(OAc)₂/Xantphos system enables one-pot synthesis from 3,4-dichlorobenzenesulfonyl chloride and 5-chloro-2-(hydrazinylmethyl)phenylboronic acid.

Conditions :

- Solvent: DMF/H₂O (4:1)

- Temperature: 80°C

- Time: 12 hours

Outcomes :

Comparative Analysis

| Method | Yield | Catalyst Loading | Scalability |

|---|---|---|---|

| Direct Sulfonylation | 82–89% | None | Industrial |

| Catalytic Coupling | 88% | 2 mol% Pd | Lab-scale |

Challenges and Solutions

Impurity Control

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

*Biological activity inferred from structural analogs.

Key Observations:

- Substituent Impact on Target Binding :

- The hydrazinylmethyl group in the target compound may facilitate hydrogen bonding with enzymes, analogous to the thiadiazole group in Compound 4, which enhances DHFR binding . However, Compound 4’s methoxyphenyl-thiadiazole moiety likely provides greater hydrophobic and π-π stacking interactions, explaining its stronger DHFR affinity.

- Chlorine Positioning : The 3,4-dichloro configuration in the target compound contrasts with the 2,4-dichloro pattern in Compound 4 and INT131. This positional variation may alter steric hindrance or electronic effects, influencing target selectivity .

Pharmacological Activity

- The target compound’s hydrazinylmethyl group, while polar, lacks this conjugation, which may limit comparable DHFR activity.

- PPARgamma Modulation: INT131’s quinoline substituent enables strong PPARgamma binding, a feature absent in the target compound. The hydrazinyl group’s nucleophilic nature might instead favor interactions with redox-sensitive targets .

Biological Activity

3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide (CAS Number: 2682114-55-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : C₁₃H₁₃Cl₄N₃O₂S

- Molecular Weight : 417.13 g/mol

- CAS Number : 2682114-55-0

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways in microorganisms and cancer cells. Preliminary studies suggest that it may interfere with key metabolic processes, leading to reduced cell viability and proliferation.

Antimicrobial Activity

Recent research has highlighted the compound's effectiveness against a range of bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial properties:

| Pathogen | MIC (µg/mL) |

|---|---|

| MRSA | 62.5 - 125 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 15.6 |

These findings suggest that the compound could be a promising candidate for further development as an antimicrobial agent.

Case Studies

- Study on MRSA Resistance : A study involving patients with MRSA infections demonstrated that treatment with derivatives of benzenesulfonamide led to improved outcomes in terms of infection control and reduced bacterial load. The compound's ability to inhibit biofilm formation was noted as a critical factor in its efficacy .

- Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and lung cancer models .

Research Findings

Recent literature emphasizes the compound's potential as a lead molecule for developing new therapeutic agents. For instance, a high-throughput screening identified several derivatives with enhanced activity against protozoan pathogens such as Trypanosoma brucei and Leishmania species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.